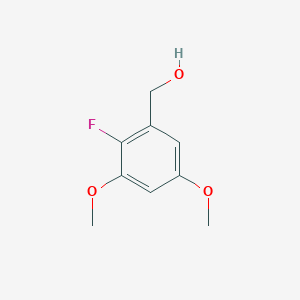

(2-Fluoro-3,5-dimethoxyphenyl)methanol

Description

Properties

Molecular Formula |

C9H11FO3 |

|---|---|

Molecular Weight |

186.18 g/mol |

IUPAC Name |

(2-fluoro-3,5-dimethoxyphenyl)methanol |

InChI |

InChI=1S/C9H11FO3/c1-12-7-3-6(5-11)9(10)8(4-7)13-2/h3-4,11H,5H2,1-2H3 |

InChI Key |

LQXLLFWWOFQFND-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)F)CO |

Origin of Product |

United States |

Biological Activity

The compound (2-Fluoro-3,5-dimethoxyphenyl)methanol is an organic molecule characterized by a unique structural configuration that includes a fluorinated aromatic ring and two methoxy groups. Its potential biological activities are of significant interest in medicinal chemistry, particularly due to the presence of the fluorine atom which often enhances the pharmacological properties of organic compounds.

Molecular Formula and Weight

- Molecular Formula : C10H13F1O3

- Molecular Weight : Approximately 188.21 g/mol

Structural Features

The structure consists of:

- A phenyl group substituted with a fluorine atom at the 2-position.

- Methoxy groups at the 3 and 5 positions.

- A hydroxymethyl group (-CH₂OH) attached to the aromatic system.

This configuration is believed to contribute to its distinct biological activities, as fluorinated compounds often exhibit improved binding affinities and metabolic stability compared to their non-fluorinated analogs.

Research indicates that compounds with similar structures to this compound can exhibit various biological activities, including:

- Antitumor Activity : Compounds with fluorinated aromatic rings have shown enhanced activity against cancer cell lines. For instance, studies have indicated that related compounds can inhibit cell proliferation in mouse leukemia models with IC50 values in the nanomolar range .

- Antioxidant Properties : The presence of methoxy groups may contribute to antioxidant activity, potentially reducing oxidative stress in biological systems.

Case Studies

- Anticancer Activity : A study evaluated a series of fluorinated phenolic compounds against L1210 mouse leukemia cells. The results demonstrated that these compounds effectively inhibited cell growth, suggesting a similar potential for this compound .

- Neuroprotective Effects : Another investigation into methoxy-substituted phenols found that they could protect neuronal cells from oxidative damage, indicating possible neuroprotective effects for this compound.

Comparative Analysis

A comparative analysis of structurally similar compounds reveals insights into the unique properties of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Fluoro-4-methoxyphenol | Fluorine at position 2, methoxy at position 4 | Less steric hindrance compared to dimethoxy variants |

| 3,5-Dimethoxybenzaldehyde | Dimethoxy groups at positions 3 and 5 | Aldehyde functional group offers different reactivity |

| (2,6-Difluoro-4-methoxyphenyl)methanol | Two fluorine atoms and one methoxy group | Increased electronegativity may enhance biological activity |

| 4-Methoxybenzyl alcohol | Methoxy group at position 4 | Lacks fluorine; different biological profile |

The distinct combination of a fluorine atom and two methoxy substituents on the phenyl ring may provide unique pharmacological properties not observed in other similar compounds.

Comparison with Similar Compounds

Structural Analogs: Substituent Variations

The following table compares (2-Fluoro-3,5-dimethoxyphenyl)methanol with structurally related compounds, focusing on substituent effects, molecular weight, and applications:

*Estimated based on the aldehyde analog (4-chloro-3,5-dimethoxybenzaldehyde, MW 206 g/mol) .

Impact of Substituents on Properties

Halogen Effects

- Fluorine (2-Fluoro): Enhances electronegativity and metabolic stability due to strong C–F bond strength. Reduces steric hindrance compared to bulkier halogens like chlorine or bromine .

Methoxy vs. Hydroxy Groups

- Methoxy (–OCH₃) : Provides electron-donating effects, stabilizing aromatic systems and influencing regioselectivity in reactions.

- Hydroxy (–OH) : Increases polarity and hydrogen-bonding capacity, as seen in (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylate , which is utilized for anti-inflammatory activity .

Q & A

Q. What are the common synthetic routes for (2-Fluoro-3,5-dimethoxyphenyl)methanol?

The synthesis of this compound can be optimized through catalytic hydrogenation or condensation reactions. For example, catalytic hydrogenation using palladium on activated carbon in methanol under hydrogen atmosphere has been reported for structurally similar dimethoxyphenyl derivatives, achieving yields up to 82% . Alternatively, condensation reactions involving substituted benzaldehydes and ketones in ethanol with potassium hydroxide as a base (followed by acidification and crystallization) are viable for aryl methanol derivatives . Key considerations include solvent selection (e.g., methanol, ethanol), reaction time (24–48 hours), and purification via silica gel chromatography .

Q. How is the purity and structural integrity of this compound verified?

Structural verification relies on spectroscopic techniques:

- FTIR : Identifies functional groups (e.g., hydroxyl, methoxy, fluoro) through characteristic absorption bands (e.g., O-H stretch at ~3200 cm⁻¹, C-F stretch at ~1100 cm⁻¹) .

- NMR : H and C NMR resolve methoxy (δ ~3.8 ppm), aromatic protons (δ ~6.5–7.5 ppm), and fluorinated carbon environments .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular formula (e.g., exact mass 204.0706 for CHFO) .

Q. What solvents and conditions are optimal for recrystallizing this compound?

Methanol and ethyl acetate are preferred for recrystallization due to their polarity and compatibility with aromatic alcohols. Slow evaporation at 4°C yields high-purity crystals, as demonstrated for analogous dimethoxyphenyl compounds .

Advanced Research Questions

Q. What analytical challenges arise in resolving the crystal structure of this compound?

Crystallographic refinement using software like SHELXL requires careful handling of disordered methoxy or fluorine groups. Fluorine’s high electron density can cause artifacts in X-ray diffraction, necessitating high-resolution data (≤1.0 Å) and restraints on thermal parameters . Twinning or pseudo-symmetry in the crystal lattice may further complicate refinement, requiring iterative cycles of structure solution and validation .

Q. How do substituent positions (fluoro, methoxy) influence the compound’s electronic properties and reactivity?

Computational studies (e.g., DFT) reveal that the electron-withdrawing fluoro group at the 2-position reduces electron density on the aromatic ring, stabilizing intermediates in nucleophilic substitutions. Methoxy groups at 3,5-positions enhance solubility via hydrogen bonding while directing electrophilic attacks to para positions . Experimentally, Hammett constants (σ) for -OCH (+0.12) and -F (+0.43) predict regioselectivity in derivatization reactions .

Q. What mechanistic insights guide the design of this compound derivatives for receptor-binding studies?

Structural analogs with dimethoxy and fluorophenyl motifs (e.g., 25C-NBOMe) show affinity for serotonin receptors (5-HT) via π-π stacking and hydrogen bonding. Radioligand binding assays using H-labeled probes (e.g., [H]M100907) can quantify receptor affinity (K), while molecular docking predicts interactions with key residues (e.g., Ser159, Asp155) .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental protocols?

Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) indicate degradation via hydrolysis of the methoxy group in acidic conditions (pH <3) or oxidation of the benzyl alcohol in basic media (pH >9). Stabilizers like ascorbic acid (0.1% w/v) in methanol-based stock solutions are recommended for long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.